(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one
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Overview
Description
(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the naphthyl and nitro groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the nitro group to an amine.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or organolithium reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups and stereochemistry.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[(3R)-3-pyrrolidinylthio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
- (3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
Uniqueness
What sets (5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and undergo specific chemical reactions that other compounds may not.
Properties
CAS No. |
61298-28-0 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(5R,6S)-6-naphthalen-1-yl-5-nitropiperidin-2-one |
InChI |
InChI=1S/C15H14N2O3/c18-14-9-8-13(17(19)20)15(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9H2,(H,16,18)/t13-,15+/m1/s1 |
InChI Key |
VSTQRSGTVPVEOS-HIFRSBDPSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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